tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate
Brand Name: Vulcanchem
CAS No.: 1187929-81-2
VCID: VC2565290
InChI: InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-6-7-4-10-5-7;3-1(4)2(5)6/h7,10H,4-6H2,1-3H3,(H,11,12);(H,3,4)(H,5,6)
SMILES: CC(C)(C)OC(=O)NCC1CNC1.C(=O)(C(=O)O)O
Molecular Formula: C11H20N2O6
Molecular Weight: 276.29 g/mol

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

CAS No.: 1187929-81-2

Cat. No.: VC2565290

Molecular Formula: C11H20N2O6

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate - 1187929-81-2

Specification

CAS No. 1187929-81-2
Molecular Formula C11H20N2O6
Molecular Weight 276.29 g/mol
IUPAC Name tert-butyl N-(azetidin-3-ylmethyl)carbamate;oxalic acid
Standard InChI InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-6-7-4-10-5-7;3-1(4)2(5)6/h7,10H,4-6H2,1-3H3,(H,11,12);(H,3,4)(H,5,6)
Standard InChI Key FYIFSQVFDKLMHP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CNC1.C(=O)(C(=O)O)O
Canonical SMILES CC(C)(C)OC(=O)NCC1CNC1.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Properties

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate is identified by CAS number 1187929-81-2. The compound has a molecular formula of C11H20N2O6 and a molecular weight of 276.29 g/mol . Its IUPAC name is tert-butyl N-(azetidin-3-ylmethyl)carbamate;oxalic acid. The structure contains an azetidine ring (a four-membered nitrogen-containing heterocycle) with a methyl carbamate substituent protected by a tert-butyl group, formulated as an oxalate salt.

The key physical and chemical properties of this compound are summarized in the table below:

PropertyValue
CAS Number1187929-81-2
Molecular FormulaC11H20N2O6
Molecular Weight276.29 g/mol
IUPAC Nametert-butyl N-(azetidin-3-ylmethyl)carbamate;oxalic acid
Physical StateSolid
Storage ConditionRoom temperature
Typical Purity≥95%
Product FamilyProtein Degrader Building Blocks

This compound is typically stored at room temperature and is commercially available with a purity of approximately 95% or higher .

Applications

Chemical Synthesis Applications

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of diverse compounds. The tert-butyl protected carbamate group provides a convenient handle for further functionalization, while the azetidine ring offers a rigid, conformationally constrained scaffold that is desirable in drug design.

The compound's reactivity enables it to be incorporated into larger molecular frameworks through various chemical transformations, including amide coupling, nucleophilic substitution, and protection/deprotection strategies . These synthetic capabilities make it particularly useful in constructing complex bioactive molecules with potential therapeutic applications.

Biological Research

In biological studies, tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate is employed to investigate the effects of azetidine derivatives on biological systems. It can be utilized to study enzyme interactions and metabolic pathways, providing critical insights into potential therapeutic applications. The azetidine scaffold is of particular interest in biomedical research due to its presence in various bioactive compounds and its ability to influence drug-like properties.

Researchers use this compound as a chemical probe to explore biological processes and to develop new methodologies for studying complex cellular mechanisms. Its well-defined structure allows for systematic investigation of structure-activity relationships when incorporated into larger biomolecules.

Medicinal Chemistry

The compound has significant potential applications in medicinal chemistry, especially in the development of enzyme inhibitors and other therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for designing drugs with targeted mechanisms of action. The azetidine ring system provides conformational rigidity, which can enhance binding affinity and specificity to biological targets.

Additionally, tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate is classified within the "Protein Degrader Building Blocks" product family , suggesting its relevance to the emerging field of targeted protein degradation - an innovative approach to drug discovery that involves selectively eliminating disease-causing proteins rather than merely inhibiting their function.

Industrial Applications

In the industrial sector, tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes. The compound's unique structural features can be exploited to create materials with specific properties for technological applications.

Mechanism of Action

The mechanism of action of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to the active site or altering an enzyme's conformation, it can inhibit enzyme activity, disrupt metabolic pathways, and affect cellular functions.

The four-membered azetidine ring creates a specific spatial arrangement that can complement binding pockets in proteins. This conformational constraint can lead to enhanced selectivity for certain biological targets compared to more flexible analogues. Additionally, the carbamate group can participate in hydrogen bonding interactions with proteins, further contributing to molecular recognition processes.

When incorporated into larger molecules, the azetidine scaffold can influence the three-dimensional structure and biological properties of the resulting compounds, potentially leading to improved pharmacokinetic profiles and target engagement.

Comparative Analysis with Similar Compounds

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate shares structural similarities with several related compounds. These include:

  • tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS: 1173206-71-7) - A structural isomer with the Boc group protecting the azetidine nitrogen rather than the exocyclic amine

  • tert-Butyl (3-aminopropyl)carbamate hydrochloride (CAS: 127346-48-9) - A linear analogue lacking the azetidine ring

  • tert-Butyl azetidine-1-carboxylate (CAS: 147621-21-4) - A simpler analogue without the methylcarbamate substituent

  • tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS: 943060-59-1) - A related compound with an additional methyl group on the carbamate nitrogen

The structural similarities and differences among these compounds provide valuable insights for structure-activity relationship studies in drug discovery programs. The azetidine ring system is maintained across several of these compounds, highlighting its importance as a pharmacophore in certain applications.

SupplierPurityAvailable SizesPrice Range (USD)
Moldb95%1g, 5g$28.0 - $81.0
Aladdin Scientific≥95%1gNot specified
Other suppliers95-97%1g, 5g, 10g, 25gVaries

Lead times for order fulfillment typically range from 1-3 weeks depending on the supplier and quantity ordered . Most suppliers specify that these chemicals are for professional manufacturing, research laboratories, and industrial or commercial usage only, with restrictions preventing shipment to medical facilities or for consumer use .

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